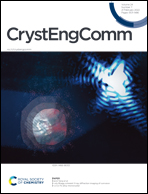Enhanced catalytic performance of zinc oxide nanorods with crystal plane control†
CrystEngComm Pub Date: 2019-08-08 DOI: 10.1039/C9CE01073D
Abstract
Crystal plane control, one type of morphological control, can improve the performance of catalysts in catalytic reactions. However, it is difficult to realize crystal plane control at present. In this work, a simple hydrothermal method is used to realize crystal plane control in ZnO nanorods. Density of states (DOS) calculations indicate that the electron energy of the (101) plane is lower than that of the (100) plane, corresponding to better predicted catalytic properties for the (101) exposed crystal plane in ZnO. ZnO nanorods with exposed (101) and (100) crystal planes are synthesized and used for the photocatalytic degradation of methyl orange and rhodamine B. The results illustrate that the photocatalytic performance of pyramidal ZnO nanorods with exposed (101) planes is higher than that of prismatic ZnO nanorods with exposed (100) planes, which is consistent with the DOS calculations. This study establishes a common relationship between the performance and structure, which is instructive for the further design of metal oxide structures with controlled morphologies.

Recommended Literature
- [1] Nanosized rhodium oxide particles in the MCM-41 mesoporous molecular sieve
- [2] Consecutive borylcupration/C–C coupling of γ-alkenyl aldehydes towards diastereoselective 2-(borylmethyl)cycloalkanols†‡
- [3] 1,2-Olefin addition of a frustrated amine–borane Lewis pair†‡
- [4] A quantitative UV–VIS probe of enantioselectivity in metalloporphyrin catalyzed oxygenation using aluminium model complexes
- [5] Bond length and bond multiplicity: σ-bond prevents short π-bonds†
- [6] Cs2CO3-promoted [3 + 2] cycloaddition providing an easy protocol toward imidazo[1,2-a]indole derivatives†
- [7] [Pt1Ag37(SAdm)21(Dppp)3Cl6]2+: intercluster transformation and photochemical properties†
- [8] Synthesis, structure, and properties of organic–inorganic nanocomposites containing poly(titanium oxide)
- [9] Enhancement of near-infrared luminescence of ytterbium in triple-stranded binuclear helicates†
- [10] Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation

Journal Name:CrystEngComm
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 17049-50-2









